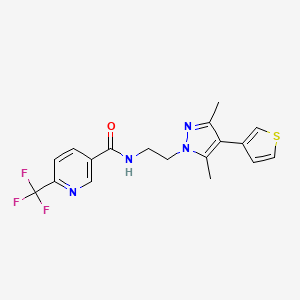![molecular formula C19H19FN2OS B2746404 (3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851864-83-0](/img/structure/B2746404.png)
(3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a chemical compound with the molecular formula C19H19FN2OS and a molecular weight of 342.43 . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a dimethylphenyl group, a fluorophenyl group, a methylsulfanyl group, and an imidazol ring. The exact 3D structure would require more specific data or computational modeling to determine .Applications De Recherche Scientifique
Synthesis and Structural Studies
Regioselective Synthesis and Theoretical Studies : A study by Moreno-Fuquen et al. (2019) details the regioselective synthesis of a closely related compound, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone. This synthesis is a strategic step towards preparing complex compounds, demonstrating the relevance of such molecules in organic and medicinal chemistry. Theoretical studies, including density functional theory (DFT) calculations, enhance our understanding of the molecular interactions and conformations in these compounds (Moreno-Fuquen et al., 2019).
Crystallographic Analysis : The crystallographic analysis of intermolecular interactions in these types of compounds, as shown in the aforementioned study, provides valuable insights into their structural properties and potential applications in designing new molecules with desired characteristics (Moreno-Fuquen et al., 2019).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Agents : Research by Hafez et al. (2016) on pyrazole derivatives, including compounds similar to the one , indicates their potential as antimicrobial and anticancer agents. These compounds, synthesized from related chemical structures, demonstrate significant biological activities, highlighting the potential of (3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone in similar applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Other Applications
Potential in CNS Depressant and Antipsychotic Drugs : A study by Butler et al. (1984) discusses novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, showing central nervous system depressant activity and potential anticonvulsant properties. These findings suggest that compounds with similar structures, like this compound, could have applications in the development of CNS depressant and antipsychotic drugs (Butler, Wise, & Dewald, 1984).
Synthesis of Herbicides and Antimycobacterial Agents : Research by Zhou Yu (2002) and Ali & Yar (2007) demonstrates the utility of similar compounds in the synthesis of herbicides and antimycobacterial agents. These studies underscore the versatility of such compounds in various scientific applications (Zhou Yu, 2002); (Ali & Yar, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further exploration of its potential biological activities, as suggested by the activities of similar compounds . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile.
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-13-6-7-16(10-14(13)2)18(23)22-9-8-21-19(22)24-12-15-4-3-5-17(20)11-15/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLROAGHMMDFBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

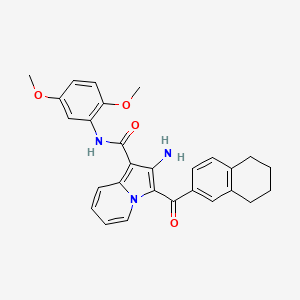
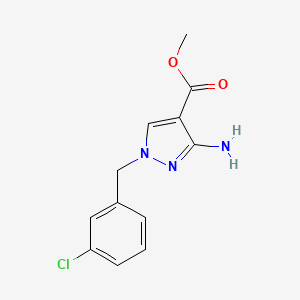
![4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2746325.png)
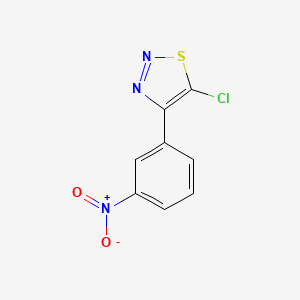
![(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2746327.png)
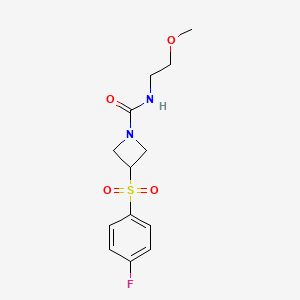
![3-Pyridin-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2746330.png)
![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)


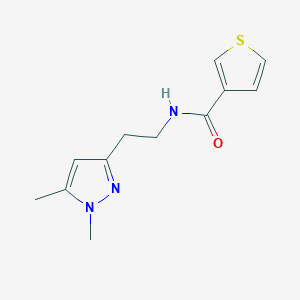
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2746340.png)
